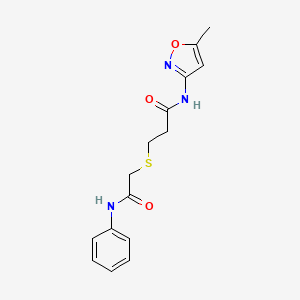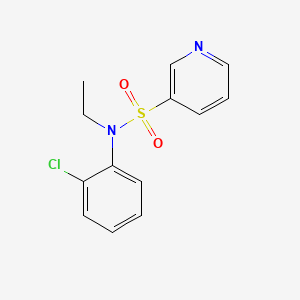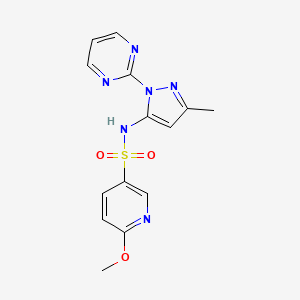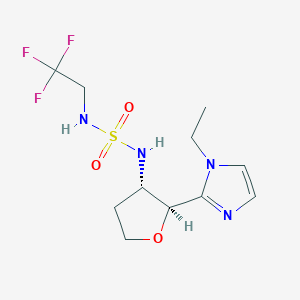
3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide, also known as AOE, is a compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfhydryl-reactive compound that has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide involves the reaction of the compound with sulfhydryl groups on proteins and enzymes. This reaction can result in the modification of the protein or enzyme, which can lead to changes in its activity or function. 3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide has been shown to be a potent inhibitor of some enzymes, including proteases and kinases.
Biochemical and Physiological Effects
3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide has a variety of biochemical and physiological effects, including the ability to inhibit enzyme activity and induce protein modification. This compound has been shown to have a variety of effects on different biological systems, including the cardiovascular, nervous, and immune systems. 3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide has been shown to be a potent inhibitor of some enzymes, including proteases and kinases, which are involved in a variety of biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide has several advantages for use in lab experiments. This compound is relatively easy to synthesize and can be obtained in high purity. 3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide is also a potent inhibitor of some enzymes, which can be useful in studying their biological function. However, there are also some limitations to the use of 3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide in lab experiments. This compound can be toxic to cells at high concentrations, and its effects on biological systems can be complex and difficult to interpret.
Zukünftige Richtungen
There are several future directions for research on 3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide. One potential area of research is the development of new methods for synthesizing this compound. Another area of research is the investigation of the effects of 3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide on different biological systems, including the cardiovascular, nervous, and immune systems. Additionally, further studies are needed to elucidate the mechanism of action of 3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide and its potential applications in scientific research.
Synthesemethoden
The synthesis of 3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide involves the reaction of 2-anilino-2-oxoethyl chloride with 5-methyl-3-aminooxazole in the presence of sodium hydride. This reaction results in the formation of 3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide, which can be purified by column chromatography. The synthesis of 3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide is relatively straightforward and can be carried out in a laboratory setting with standard equipment and reagents.
Wissenschaftliche Forschungsanwendungen
3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, including the ability to react with sulfhydryl groups on proteins and enzymes. 3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide has been used in studies investigating the role of sulfhydryl groups in enzyme activity, protein folding, and other important biological processes.
Eigenschaften
IUPAC Name |
3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-11-9-13(18-21-11)17-14(19)7-8-22-10-15(20)16-12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,16,20)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWOLEMICKCCMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCSCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-4-[(5-propyl-1H-pyrazol-3-yl)sulfamoyl]benzamide](/img/structure/B6626157.png)

![N-[(5-amino-1-methylpyrazol-4-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide](/img/structure/B6626164.png)

![(2S)-1-[5-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-2-yl]butan-2-ol](/img/structure/B6626169.png)

![2-[5-(2,2-difluoroethoxy)pyridin-2-yl]-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6626196.png)
![2-Methoxy-4-[[2-(1,3-thiazol-4-ylmethoxy)anilino]methyl]phenol](/img/structure/B6626209.png)
![4-[[1-[(4-Methoxyphenyl)methyl]imidazol-2-yl]sulfanylmethyl]pyridin-2-amine](/img/structure/B6626214.png)
![1-[[1-(2-Methoxyethyl)pyrazol-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B6626220.png)
![2-[[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]-N-phenylacetamide](/img/structure/B6626232.png)
![2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-N-phenylacetamide](/img/structure/B6626244.png)
![2,2-dimethyl-N-[2-[[(1R)-1-(2-methylsulfanylphenyl)ethyl]carbamoylamino]ethyl]propanamide](/img/structure/B6626249.png)
![4-[(3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-yl)oxy]-N-pyridin-3-ylbenzamide](/img/structure/B6626252.png)